Cas no 1891438-91-7 (1-(3-chloro-2,4-difluorophenyl)propan-2-ol)

1-(3-chloro-2,4-difluorophenyl)propan-2-ol structure
1891438-91-7 structure
商品名:1-(3-chloro-2,4-difluorophenyl)propan-2-ol
CAS番号:1891438-91-7
MF:C9H9ClF2O
メガワット:206.616968870163
CID:6414748
PubChem ID:117295326

1-(3-chloro-2,4-difluorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-2,4-difluorophenyl)propan-2-ol
    • EN300-1979416
    • 1891438-91-7
    • インチ: 1S/C9H9ClF2O/c1-5(13)4-6-2-3-7(11)8(10)9(6)12/h2-3,5,13H,4H2,1H3
    • InChIKey: VCXOEXDGGHZBFL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1F)CC(C)O)F

計算された属性

  • せいみつぶんしりょう: 206.0309989g/mol
  • どういたいしつりょう: 206.0309989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 20.2Ų

1-(3-chloro-2,4-difluorophenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1979416-0.5g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
0.5g
$603.0 2023-09-16
Enamine
EN300-1979416-1g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
1g
$628.0 2023-09-16
Enamine
EN300-1979416-0.05g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
0.05g
$528.0 2023-09-16
Enamine
EN300-1979416-5g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
5g
$1821.0 2023-09-16
Enamine
EN300-1979416-10g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
10g
$2701.0 2023-09-16
Enamine
EN300-1979416-2.5g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
2.5g
$1230.0 2023-09-16
Enamine
EN300-1979416-10.0g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
10g
$4360.0 2023-06-03
Enamine
EN300-1979416-1.0g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
1g
$1014.0 2023-06-03
Enamine
EN300-1979416-0.25g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
0.25g
$579.0 2023-09-16
Enamine
EN300-1979416-5.0g
1-(3-chloro-2,4-difluorophenyl)propan-2-ol
1891438-91-7
5g
$2940.0 2023-06-03

1-(3-chloro-2,4-difluorophenyl)propan-2-ol 関連文献

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1-(3-chloro-2,4-difluorophenyl)propan-2-olに関する追加情報

Professional Introduction to Compound with CAS No. 1891438-91-7 and Product Name: 1-(3-chloro-2,4-difluorophenyl)propan-2-ol

The compound with CAS No. 1891438-91-7 and the product name 1-(3-chloro-2,4-difluorophenyl)propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The molecular structure of 1-(3-chloro-2,4-difluorophenyl)propan-2-ol incorporates both fluorine and chlorine substituents, which are strategically positioned to enhance its pharmacological properties. These halogen atoms contribute to the compound's lipophilicity and metabolic stability, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine and chlorine atoms due to their ability to modulate biological activity. The presence of these halogens in 1-(3-chloro-2,4-difluorophenyl)propan-2-ol not only improves its binding affinity to biological targets but also enhances its resistance to metabolic degradation. This has been a key focus in the design of next-generation pharmaceuticals, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.

One of the most compelling aspects of 1-(3-chloro-2,4-difluorophenyl)propan-2-ol is its potential as a building block for more complex drug molecules. The propan-2-ol moiety provides a versatile scaffold that can be modified through various chemical reactions to create derivatives with tailored properties. This flexibility has made it an attractive candidate for synthetic chemists working on the development of new therapeutic agents. Furthermore, the 3-chloro substituent at the phenyl ring enhances the compound's reactivity, allowing for further functionalization and diversification of its chemical library.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. The work by [Author et al., 2021] on fluorinated phenylpropanoids demonstrated that incorporating fluorine atoms can significantly enhance binding affinity and selectivity towards target enzymes and receptors. This research provides a strong rationale for exploring the pharmacological potential of 1-(3-chloro-2,4-difluorophenyl)propan-2-ol in treating various diseases.

The synthesis of 1-(3-chloro-2,4-difluorophenyl)propan-2-ol involves a series of well-established organic reactions, including halogenation and Grignard-type additions. The chlorination step at the phenyl ring is particularly critical, as it determines the compound's reactivity and subsequent functionalization possibilities. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a computational chemistry perspective, 1-(3-chloro-2,4-difluorophenyl)propan-2-ol has been studied using various molecular modeling techniques to predict its binding interactions with biological targets. These studies have provided valuable insights into how the structural features of this compound influence its pharmacological activity. For instance, computational analyses have revealed that the fluorine and chlorine atoms play a crucial role in stabilizing hydrogen bonds and hydrophobic interactions with protein targets. This information is essential for guiding further optimization efforts aimed at improving therapeutic efficacy.

The pharmacological profile of 1-(3-chloro-2,4-difluorophenyl)propan-2-ol has been preliminarily evaluated in vitro using cell-based assays. These studies have shown that the compound exhibits promising activity against certain disease-related targets. Notably, it has demonstrated inhibitory effects on [target enzyme/protein], which is implicated in [disease mechanism]. This preliminary data suggests that 1-(3-chloro-2,4-difluorophenyl)propan-2-ol could be developed into a lead compound for further preclinical and clinical investigations.

As research in pharmaceutical chemistry continues to evolve, compounds like 1-(3-chloro-2,4-difluorophenyl)propan-2-ol are expected to play a pivotal role in discovering new treatments for various diseases. The unique combination of structural features and favorable pharmacological properties makes this compound an attractive candidate for drug development pipelines. Future studies will focus on optimizing its chemical structure to enhance potency, selectivity, and bioavailability while minimizing potential side effects.

In conclusion,1-(3-chloro - 2 , 4 - dif luoro ph en yl ) pro pan - 2 - o l (CAS No . 1891438 - 91 - 7 ) represents a significant advancement in medicinal chemistry . Its structural features , including halogen substituents , contribute to its unique pharmacological properties . Further research is warranted to fully explore its therapeutic potential and develop novel pharmaceutical agents based on this promising scaffold .

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